Metomidate

Descripción general

Descripción

Metomidate is a non-barbiturate imidazole discovered by Janssen Pharmaceutica in 1965 . It is sold under the names Hypnodil and Nokemyl as a sedative-hypnotic drug used in Europe for both human treatment and veterinary purposes . It can also be used with positron emission tomography (PET) when labelled with 11C .

Synthesis Analysis

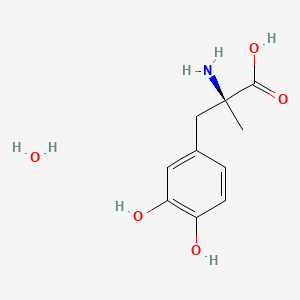

This compound substituted with iodine in the phenyl ring was prepared from (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalysed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments were joined highly regioselectively with inversion of configuration using the Mitsunobu reaction .

Molecular Structure Analysis

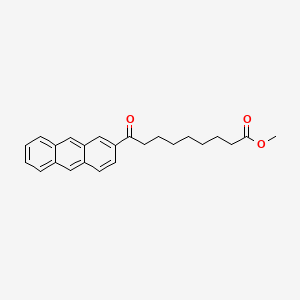

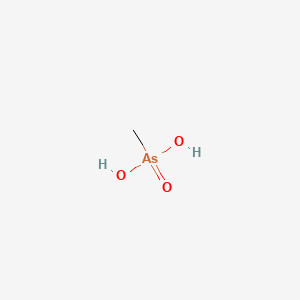

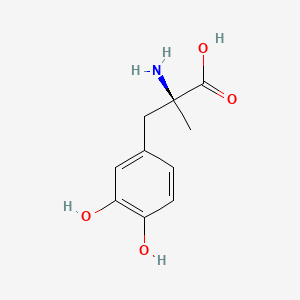

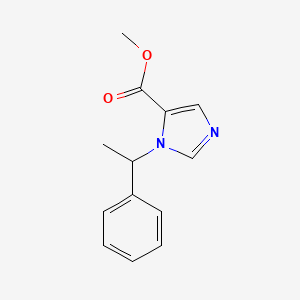

The molecular formula of this compound is C13H14N2O2 . It has a molar mass of 230.267 g·mol−1 . The IUPAC name for this compound is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate .

Chemical Reactions Analysis

Etomidate, an analog of this compound, has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . ABP-700, another analog of Etomidate, is metabolized similarly to Etomidate, by hydrolyzation into an inactive carboxylic acid .

Physical And Chemical Properties Analysis

This compound has a molar mass of 230.26 . It is a non-barbiturate imidazole .

Aplicaciones Científicas De Investigación

Imágenes Adrenales

El Metomidate se utiliza en la obtención de imágenes de masas adrenales debido a su alta especificidad y afinidad por las enzimas CYP11B de la corteza adrenal. Estas enzimas se expresan exclusivamente en las células adrenocorticales, lo que hace que los trazadores basados en this compound, como la PET con 11C-metomidate y la SPECT con 123I-yodothis compound, sean altamente específicos para la neoplasia adrenocortical . Esta especificidad es crucial para distinguir entre lesiones adrenocorticales y no adrenocorticales, lo cual es particularmente importante para los pacientes con malignidad extraadrenal conocida que con frecuencia albergan metástasis adrenales .

Toxicología Forense

En la toxicología forense, el this compound se puede detectar y cuantificar en muestras de cabello humano mediante cromatografía líquida de ultra rendimiento con espectrometría de masas en tándem (UPLC−MS/MS). Este método proporciona una amplia ventana de detección y es esencial para investigar casos de abuso de drogas, incluido el mal uso de agentes narcóticos intravenosos como el this compound . La capacidad de detectar estos compuestos en muestras de cabello es particularmente valiosa para el seguimiento a largo plazo de la ingesta de drogas.

Radioterapia

La absorción específica del this compound en las células adrenocorticales ha llevado a su uso en la radioterapia para el carcinoma adrenocortical (ACC) 131I-yodothis compound se ha introducido para este propósito, ofreciendo un enfoque dirigido para tratar el ACC . Esta aplicación demuestra el potencial terapéutico del this compound más allá del diagnóstico por imágenes.

Vigilancia de la Salud Pública

El mal uso del this compound, particularmente como aditivo en cigarrillos electrónicos, ha generado preocupaciones de salud pública. La detección del this compound en diversas muestras biológicas se ha vuelto crítica debido a su amplio abuso y las graves consecuencias para la salud que conlleva, como la insuficiencia respiratoria y la muerte . Abordar este desafío requiere medidas regulatorias y de vigilancia mejoradas para prevenir una crisis de salud significativa.

Detección de Agentes Anestésicos

El this compound, junto con su análogo Etomidate, se utiliza como un agente anestésico intravenoso imidazólico no barbitúrico de acción corta. El desarrollo de métodos analíticos para la detección y cuantificación simultánea de estos compuestos en muestras biológicas es crucial para los tratamientos médicos y el seguimiento de los niveles de anestesia durante los procedimientos quirúrgicos .

Mecanismo De Acción

Target of Action

Metomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an inhibitory neurotransmitter receptor that plays a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator on the GABA A receptor . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, which binds to the GABA A receptor . By increasing the duration of time for which the Cl- ionopore at the GABA A receptor is open, this compound prolongs the post-synaptic inhibitory effect of GABA .

Biochemical Pathways

This compound affects the biochemical pathway involving the enzyme 11β-hydroxylase . This enzyme is critical for cortisol production. This compound suppresses this enzyme, thereby interrupting cortisol synthesis . This suppression of cortisol synthesis is a key downstream effect of this compound’s action on the GABA A receptor .

Pharmacokinetics

It is known that this compound is rapidly metabolized . The metabolism of this compound is similar to that of its analog, etomidate, which is metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of a hypnotic state . This is achieved through its modulation of the GABA A receptor, which enhances the inhibitory effect of GABA and reduces neuronal excitability . This compound also suppresses the adrenocortical axis by inhibiting 11β-hydroxylase, which interrupts cortisol synthesis .

Action Environment

It is known that this compound’s effectiveness as a hypnotic agent can be influenced by the physiological state of the patient, such as their cardiovascular and respiratory stability

Safety and Hazards

When handling Metomidate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Direcciones Futuras

There is a renewed interest in Metomidate for its potential use in medical imaging. For instance, 11C-labelled this compound may be used with positron emission tomography (PET) to detect tumors of adrenocortical origin . A recent study evaluated the evidence and the potential role of 11C-Metomidate as a promising PET tracer in clinical practice .

Propiedades

IUPAC Name |

methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZEKYDSVTYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048411 | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5377-20-8 | |

| Record name | Metomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metomidate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?

A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (this compound) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []

Q2: How does this compound's interaction with the GABAergic system lead to its observed hypnotic effects?

A2: this compound acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, this compound increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with this compound administration. [, ]

Q3: What is a notable downstream effect of this compound on adrenal function?

A3: this compound is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H14N2O2, and its molecular weight is 230.26 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of this compound in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during this compound hydrolysis. []

Q6: How is this compound administered, and what factors influence its pharmacokinetic profile?

A6: this compound can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]

Q7: How effective is this compound as an anesthetic agent in different species?

A7: The efficacy of this compound as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), this compound effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), this compound has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []

Q8: Are there any notable toxicological concerns associated with this compound use?

A8: While generally considered safe for short-term use in many species, this compound can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, this compound anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]

Q9: What are the primary applications of this compound in scientific research?

A9: this compound is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]

Q10: How is this compound being utilized in the development of diagnostic tools for adrenal disorders?

A10: Radiolabeled forms of this compound, such as 11C-metomidate and [123I]iodothis compound, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]

Q11: What are the limitations of using this compound as an anesthetic or sedative?

A12: this compound's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, this compound's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]

Q12: What are some alternatives to this compound for anesthesia and euthanasia in research settings?

A13: Alternatives to this compound include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.